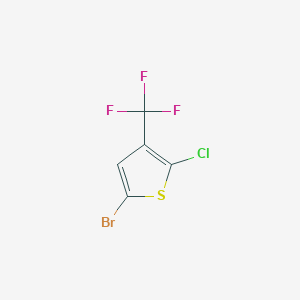

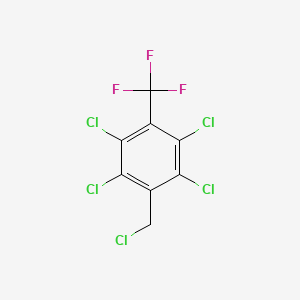

5-Bromo-2-chloro-3-(trifluoromethyl)-thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated pyridines, including those with trifluoromethyl groups, often involves metalation and functionalization steps. For instance, the synthesis of carboxylic acids from chloro-, bromo-, and iodo (trifluoromethyl)pyridines has been demonstrated through regioexhaustive functionalization, where different positions on the pyridine ring are selectively deprotonated and carboxylated .Molecular Structure Analysis

The molecular structure of halogenated pyridines can be analyzed using various spectroscopic techniques and computational methods . For example, a combined experimental and computational study of related bromo- and chloro-pyridine derivatives has provided insights into their synthesis, spectroscopic properties, and molecular structure through X-ray diffraction (XRD) and density functional theory (DFT) .Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, including carbon-carbon coupling, which is a fundamental reaction in organic synthesis . The reactivity of “5-Bromo-2-chloro-3-(trifluoromethyl)-thiophene” in such reactions would be influenced by the electron-withdrawing effects of the trifluoromethyl group and the positions of the halogen substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from studies on similar compounds. The trifluoromethyl group is strongly electron withdrawing, indicating that, unlike fluorine, the trifluoromethyl group can be treated as a purely electron-withdrawing group .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The scientific applications of 5-Bromo-2-chloro-3-(trifluoromethyl)-thiophene are centered around its synthesis and reactivity, particularly in the formation of novel fluoro-organic compounds. For example, protonation and subsequent reactions of thiophene derivatives in Brønsted superacids have been shown to generate short-lived and reactive trifluoroalkyl carbocations. These cations engage in various reactions with (hetero)aromatic π-nucleophiles, leading to the formation of new fluoro-organics within the thiophene family through processes like arylation, hydrodehalogenation, or electrophilic "dimerization" (Khoroshilova & Vasilyev, 2020).

Pharmaceutical Applications

While focusing on non-drug-related aspects, the Suzuki cross-coupling reaction has been utilized to synthesize various derivatives of thiophene, which show potential for pharmacological applications. These derivatives, created by reacting 2,5-dibromo-3-hexylthiophene with arylboronic acids, have exhibited significant biofilm inhibition and anti-thrombolytic activities, suggesting their relevance in medicinal chemistry (Ikram et al., 2015).

Material Science Applications

In the realm of material science, the manipulation of thiophene derivatives has shown promise in tuning the optical properties and enhancing the solid-state emission of poly(thiophene)s. The introduction of various functional groups to the thiophene structure significantly impacts its electronic and steric properties, which are crucial for its application in electronic and photonic devices (Li, Vamvounis, & Holdcroft, 2002).

Mecanismo De Acción

Target of Action

This compound is often used in organic synthesis and as a pharmaceutical intermediate , suggesting that it may interact with a variety of biological targets.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-chloro-3-(trifluoromethyl)-thiophene can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemicals, among others.

Direcciones Futuras

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Propiedades

IUPAC Name |

5-bromo-2-chloro-3-(trifluoromethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3S/c6-3-1-2(4(7)11-3)5(8,9)10/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYLOZYXJZNLET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(F)(F)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5R)-1-[(t-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B6306777.png)

![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)

![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B6306805.png)